N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N-Dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a pyrazin-2-yl group, introducing aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-19(2)12-3-4-17-14(18-12)21-9-7-20(8-10-21)13-11-15-5-6-16-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTHLDFHIVRVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyrimidine, N,N-dimethylamine, and pyrazine.
Step 1: The first step involves the nucleophilic substitution of 2-chloropyrimidine with N,N-dimethylamine under basic conditions to form N,N-dimethylpyrimidin-4-amine.
Step 2: The second step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate with ethylenediamine under reflux conditions.
Step 3: The final step involves the introduction of the pyrazine moiety. This is typically done through a nucleophilic aromatic substitution reaction where the piperazine intermediate reacts with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine ring.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
- Studied as a potential drug candidate for the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and pyrimidine rings facilitate binding to active sites, while the piperazine ring enhances solubility and bioavailability. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs. Pyridine Substituents: The pyrazin-2-yl group in the target compound (vs.
- Halogen vs. Alkyl Groups : The chloro and trifluoromethyl groups in increase lipophilicity (logP ~2.5), whereas the dimethylamine group in the target compound likely improves water solubility.
Physicochemical Properties
- Molecular Weight : The target compound (MW ~326 g/mol) falls within the "drug-like" range (300–500 g/mol).
- Polarity : The dimethylamine group increases polarity (clogP ~1.8 estimated), contrasting with trifluoromethyl analogs (clogP ~2.5) .
- Hydrogen Bonding : The pyrazine nitrogen atoms provide hydrogen-bond acceptors, critical for target engagement .
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